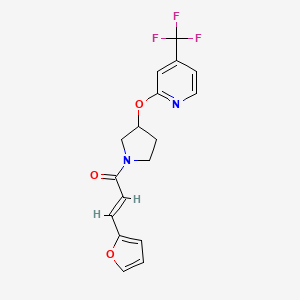

(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15F3N2O3 and its molecular weight is 352.313. The purity is usually 95%.

BenchChem offers high-quality (E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research has led to the development of methods for the synthesis and structural characterization of furan and pyrrole derivatives. For example, a study detailed the synthesis of 5,10,15-triaryl-21,23-dioxacorrole, highlighting the structural significance of furan in macrocyclic compounds (Miłosz Pawlicki, L. Latos‐Grażyński, & L. Szterenberg, 2002). Additionally, research on the atom-economical chemoselective synthesis from propargyl alcohols and terminal alkynes demonstrates the utility of furan and pyrrole in creating diverse chemical structures, highlighting their role in efficient synthetic strategies (Tao Wang, Xin-liang Chen, Li Chen, & Zhuang-Ping Zhan, 2011).

Molecular Design and Electronic Properties

Furan and pyrrole-based compounds have been investigated for their electronic properties and potential use in conducting materials. One study explored the electronic properties of furo[3,4-b]pyridine-based oligomers, indicating their suitability as n-doping conductive materials, thus underscoring the importance of furan and pyrrole in the design of materials with desirable electronic characteristics (Pansheng Ou, W. Shen, R. He, Xiao-hua Xie, Chenglu Zeng, & Ming Li, 2011).

Applications in Multicomponent Synthesis

Multicomponent approaches leveraging furan and pyrrole derivatives have been developed to synthesize complex molecules. This includes the synthesis of trisubstituted furans and tetrasubstituted pyrroles through a coupling-isomerization-Stetter-Paal-Knorr sequence, demonstrating the versatility of furan and pyrrole derivatives in constructing complex heterocyclic compounds with potential applications in drug development and material science (R. Braun & T. Müller, 2004).

Computational Studies and Chemical Reactivity

Computational studies have also been conducted to understand the reactivity and properties of furan and pyrrole derivatives. For instance, research on ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate provided insights into its electronic structure and potential reactivity, showcasing the importance of computational methods in predicting the behavior of furan and pyrrole-based compounds in chemical syntheses (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).

Mécanisme D'action

Target of Action

The primary targets of this compound, also known as Ohtuvayre or ensifentrine, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels within the cell. This results in the relaxation of smooth muscle cells and reduction of inflammatory cell activity, combining bronchodilator and non-steroidal anti-inflammatory effects in one molecule .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. PDE3 is involved in the regulation of cardiac and smooth muscle contractility, while PDE4 plays a role in modulating inflammation by regulating the degradation of cyclic AMP . By inhibiting these enzymes, Ohtuvayre can influence both respiratory function and inflammatory responses.

Pharmacokinetics

As an inhaled treatment, it is likely to have a rapid onset of action and primarily local effects, with minimal systemic absorption

Result of Action

The dual action of Ohtuvayre as a bronchodilator and anti-inflammatory leads to improved respiratory function in patients with chronic obstructive pulmonary disease (COPD) . It has demonstrated clinical benefits both alone and when used with other maintenance therapies .

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O3/c18-17(19,20)12-5-7-21-15(10-12)25-14-6-8-22(11-14)16(23)4-3-13-2-1-9-24-13/h1-5,7,9-10,14H,6,8,11H2/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOWULVWNVYWHZ-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[3-(chloromethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2905720.png)

![N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2905726.png)

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2905727.png)

![N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2905729.png)

![4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride](/img/structure/B2905733.png)

amino}propanoic acid](/img/structure/B2905737.png)

![7-(3-chlorophenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2905738.png)